molecular formula C18H22N2O3S2 B1221978 4-[[(4-Tert-butylphenyl)-oxomethyl]amino]-3-methyl-2-sulfanylidene-5-thiazolecarboxylic acid ethyl ester

4-[[(4-Tert-butylphenyl)-oxomethyl]amino]-3-methyl-2-sulfanylidene-5-thiazolecarboxylic acid ethyl ester

Cat. No. B1221978
M. Wt: 378.5 g/mol
InChI Key: OWEYCOKXAHWNFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(4-tert-butylphenyl)-oxomethyl]amino]-3-methyl-2-sulfanylidene-5-thiazolecarboxylic acid ethyl ester is a member of benzamides.

Scientific Research Applications

Thiazolecarboxylic Acid Derivatives and Synthesis

Thiazolecarboxylic acid derivatives, including those similar to the compound , have been extensively studied for their synthesis and chemical properties. For instance, Dovlatyan et al. (2004) explored the acylation and subsequent conversion of similar thiazolecarboxylic acid derivatives into various esters and anilides (Dovlatyan et al., 2004). These synthesis pathways are critical for developing new chemical entities with potential applications in various fields.

Intramolecular Cyclization and Alkylation

Research by Remizov et al. (2019) demonstrates the intramolecular cyclization and alkylation of ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate, a process similar to the chemical reactions that the compound might undergo (Remizov et al., 2019). These chemical transformations are crucial in the synthesis of complex molecules with potential applications in drug discovery and material science.

Reactions with Bases and Potential for Antimicrobial Activities

The reactions of similar thiazolecarboxylic acid derivatives with bases have been studied by Remizov et al. (2019), providing insights into the chemical behavior and potential applications of these compounds in developing new antimicrobial agents (Remizov et al., 2019).

Pharmacological Investigations

Although you requested excluding information related to drug use and dosage, it's worth noting that similar compounds have been investigated for their pharmacological properties, as shown by Gokulan et al. (2012) (Gokulan et al., 2012). These investigations lay the groundwork for understanding the therapeutic potential of thiazolecarboxylic acid derivatives.

Larvicidal and Antimicrobial Activities

Kumara et al. (2015) explored the larvicidal and antimicrobial activities of novel triazinone derivatives, which are structurally related to the compound (Kumara et al., 2015). This research highlights the potential use of such compounds in pest control and infection management.

Enantioselective Processes

Chikusa et al. (2003) discussed the development of scalable enantioselective processes using hydrolytic enzymes with compounds structurally similar to the one (Chikusa et al., 2003). This research is significant for the production of enantiomerically pure substances, which are crucial in pharmaceutical manufacturing.

properties

Molecular Formula

C18H22N2O3S2

Molecular Weight

378.5 g/mol

IUPAC Name

ethyl 4-[(4-tert-butylbenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H22N2O3S2/c1-6-23-16(22)13-14(20(5)17(24)25-13)19-15(21)11-7-9-12(10-8-11)18(2,3)4/h7-10H,6H2,1-5H3,(H,19,21)

InChI Key

OWEYCOKXAHWNFI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C(=S)S1)C)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)S1)C)NC(=O)C2=CC=C(C=C2)C(C)(C)C

solubility

3.4 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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